molecular formula C23H26N2 B11962649 2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline CAS No. 853330-84-4

2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline

Cat. No.: B11962649
CAS No.: 853330-84-4
M. Wt: 330.5 g/mol
InChI Key: ITPLTUPQGWZMTM-UHFFFAOYSA-N
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Description

2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline typically involves multi-step organic reactions. One common method is the Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and purity. Catalysts and specific reaction conditions are often employed to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline can undergo various chemical reactions, including:

    Oxidation: Conversion to quinoline N-oxide using oxidizing agents.

    Reduction: Reduction of the quinoline ring to tetrahydroquinoline.

    Substitution: Electrophilic and nucleophilic substitution reactions on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, hydrogenation with palladium on carbon.

    Substitution: Halogenation with bromine or chlorine, nitration with nitric acid.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Tetrahydroquinoline derivatives.

    Substitution: Halogenated or nitrated quinoline derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways would require detailed experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound with a simpler structure.

    2-Phenylquinoline: Lacks the piperidinyl and ethyl groups.

    4-(4-Methyl-1-piperidinyl)quinoline: Lacks the ethylphenyl group.

Uniqueness

2-(4-Ethylphenyl)-4-(4-methyl-1-piperidinyl)quinoline is unique due to the presence of both the ethylphenyl and piperidinyl groups, which may confer specific chemical and biological properties not found in simpler quinoline derivatives.

Properties

CAS No.

853330-84-4

Molecular Formula

C23H26N2

Molecular Weight

330.5 g/mol

IUPAC Name

2-(4-ethylphenyl)-4-(4-methylpiperidin-1-yl)quinoline

InChI

InChI=1S/C23H26N2/c1-3-18-8-10-19(11-9-18)22-16-23(25-14-12-17(2)13-15-25)20-6-4-5-7-21(20)24-22/h4-11,16-17H,3,12-15H2,1-2H3

InChI Key

ITPLTUPQGWZMTM-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)N4CCC(CC4)C

Origin of Product

United States

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